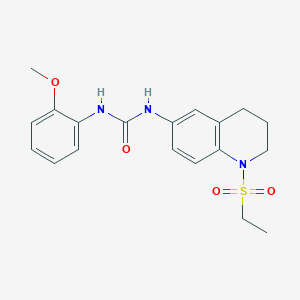

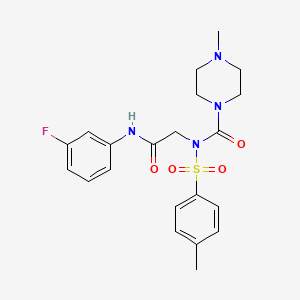

3,4-dimethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-dimethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide, also known as MI-773, is a small molecule inhibitor that has shown potential in cancer therapy. It is a member of the benzamide class of compounds and inhibits the activity of the transcription factor MDM2, which is involved in the regulation of the tumor suppressor protein p53.

Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Compounds

The research demonstrates innovative approaches to synthesizing heterocyclic compounds derived from benzodifuranyl and pyrimidines. For example, a study by Abu-Hashem et al. (2020) detailed the synthesis of novel heterocyclic compounds with anti-inflammatory and analgesic activities. These compounds, including various pyrimidine derivatives, were synthesized with a focus on inhibiting cyclooxygenase enzymes (COX-1/COX-2), displaying significant biological activities compared to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Antibacterial Activities

The design and synthesis of pyrimidine derivatives have been explored for their potential in treating various diseases. Maheswaran et al. (2012) developed a series of benzimidazole and pyrimidine derivatives, which showed mild to moderate antibacterial and antioxidant activities. These compounds were synthesized by reacting substituted cyanopyridine derivatives, indicating their utility in developing new therapeutic agents (Maheswaran et al., 2012).

DNA Binding and Gene Expression Control

Polyamides containing pyrrole and imidazole rings, such as those studied by Chavda et al. (2010), have been investigated for their ability to bind specific DNA sequences in the minor groove, controlling gene expression. These compounds could potentially be used as medicinal agents for treating diseases, including cancer, by targeting specific DNA sequences and modulating gene expression (Chavda et al., 2010).

Inhibition of Human Rhinovirus

Hamdouchi et al. (1999) designed and synthesized a series of imidazo[1,2-a]pyridines for testing as antirhinovirus agents. Their work highlighted the stereospecific synthesis of these compounds and their potential as therapeutic agents against rhinovirus infections, which are a common cause of the common cold (Hamdouchi, Blas, del Prado, Gruber, Heinz, & Vance, 1999).

Propriétés

IUPAC Name |

3,4-dimethoxy-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-11-18-6-7-22(11)17-19-9-13(10-20-17)21-16(23)12-4-5-14(24-2)15(8-12)25-3/h4-10H,1-3H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYAQRBYHHUYIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2374802.png)

![1-(2,6-dichlorobenzyl)-3-[(2,6-dimethylmorpholino)carbonyl]-2(1H)-pyridinone](/img/structure/B2374803.png)

![N-(cyanomethyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2374806.png)

![3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2374808.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2374809.png)

![2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide](/img/structure/B2374819.png)

![N-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374820.png)